molecular formula C18H20O2Si B11834933 1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) CAS No. 18537-21-8

1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)

Cat. No.: B11834933
CAS No.: 18537-21-8
M. Wt: 296.4 g/mol
InChI Key: AYUGNTUOKQQWET-UHFFFAOYSA-N
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Description

1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone is an organosilicon compound with the molecular formula C18H20O2Si It is characterized by the presence of a dimethylsilanediyl group bridging two phenylene rings, each substituted with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone typically involves the following steps:

    Formation of the Dimethylsilanediyl Bridge: The initial step involves the reaction of dimethyldichlorosilane with a suitable phenylene derivative under anhydrous conditions. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Substitution with Ethanone Groups: The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. This step introduces the ethanone groups onto the phenylene rings.

Industrial Production Methods

Industrial production of 1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of dimethyldichlorosilane and phenylene derivatives are handled in industrial reactors.

    Continuous Reaction Systems: Continuous flow reactors are often employed to ensure efficient mixing and reaction of the reagents.

    Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone groups to alcohols.

    Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylene derivatives.

Scientific Research Applications

1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and polymers.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its use in the development of novel pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone involves its interaction with molecular targets through its functional groups. The dimethylsilanediyl bridge provides structural stability, while the ethanone groups participate in various chemical reactions. The phenylene rings offer sites for further functionalization, enabling the compound to interact with different biological and chemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diol
  • **1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))dibromide
  • **1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))dinitrile

Uniqueness

1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone is unique due to the presence of ethanone groups, which impart distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where such reactivity is desired.

Properties

CAS No.

18537-21-8

Molecular Formula

C18H20O2Si

Molecular Weight

296.4 g/mol

IUPAC Name

1-[4-[(4-acetylphenyl)-dimethylsilyl]phenyl]ethanone

InChI

InChI=1S/C18H20O2Si/c1-13(19)15-5-9-17(10-6-15)21(3,4)18-11-7-16(8-12-18)14(2)20/h5-12H,1-4H3

InChI Key

AYUGNTUOKQQWET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)[Si](C)(C)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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